2-(4-Fluorophenyl)-1,3-benzothiazole chemical structure and synthesis
2-(4-Fluorophenyl)-1,3-benzothiazole chemical structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole
Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-1,3-benzothiazole, a heterocyclic compound of significant interest to the scientific and drug development communities. The document details its chemical structure, physicochemical properties, and critically evaluates key synthetic methodologies. The primary focus is on the prevalent synthesis route involving the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde, for which multiple catalytic protocols are presented and compared, including green chemistry approaches. The narrative emphasizes the rationale behind experimental choices, offering insights into reaction mechanisms and practical laboratory workflows. This guide serves as an essential resource for researchers engaged in medicinal chemistry, particularly in the fields of neurodegenerative disease diagnostics and oncology, where the 2-arylbenzothiazole scaffold is of paramount importance.
Introduction to the 2-Arylbenzothiazole Scaffold
The Benzothiazole Moiety in Medicinal Chemistry
The benzothiazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene and a thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[2][4][5] The structural rigidity and unique electronic properties of the benzothiazole core allow for versatile functionalization, making it a cornerstone for the design of novel therapeutics.[5]
Significance of 2-(4-Fluorophenyl)-1,3-benzothiazole
2-(4-Fluorophenyl)-1,3-benzothiazole stands out within this important class of compounds for several reasons. Primarily, it is structurally related to Pittsburgh Compound-B (PIB), a well-known agent for imaging amyloid-β plaques in the brains of individuals with Alzheimer's disease.[6][7] The fluorine atom allows for isotopic labeling (with ¹⁸F), making it a valuable candidate for Positron Emission Tomography (PET) imaging diagnostics.[6][7] Furthermore, the broader class of 2-arylbenzothiazoles is renowned for potent and selective antitumor activity, particularly against breast and colon cancer cell lines.[4][8] While the title compound itself is a precursor, its core structure is fundamental to the development of more complex and potent anticancer agents, such as the highly active 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[2][4]
Chemical Structure and Properties
Molecular Structure
2-(4-Fluorophenyl)-1,3-benzothiazole consists of a benzothiazole core substituted at the 2-position with a 4-fluorophenyl group. The molecule is planar, a feature that facilitates its interaction with biological targets.[9]
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IUPAC Name: 2-(4-fluorophenyl)-1,3-benzothiazole
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CAS Number: 325-87-1
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Molecular Formula: C₁₃H₈FNS
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SMILES: c1ccc2c(c1)sc(n2)c3ccc(cc3)F
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InChI Key: VLAGXMNGDBLYKJ-UHFFFAOYSA-N
Physicochemical Properties
The key physicochemical properties of the compound are summarized below. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Reference |
| Molecular Weight | 229.27 g/mol | |
| LogP (calculated) | 4.1 - 4.7 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Boiling Point | ~227-228 °C (for parent benzothiazole) | [9] |
Spectroscopic Profile (Anticipated)
Characterization of 2-(4-Fluorophenyl)-1,3-benzothiazole relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following key signals are expected:[11][12][13]
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¹H NMR: Aromatic protons of the benzothiazole ring would appear as multiplets between δ 7.3-8.1 ppm. The protons on the fluorophenyl ring would present as two doublets of doublets (or two apparent triplets) due to H-H and H-F coupling, typically in the range of δ 7.2-8.2 ppm.
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¹³C NMR: The spectrum would show 9 distinct signals for the aromatic carbons. The carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant (¹JCF) and appear around δ 160-165 ppm. The C2 carbon of the benzothiazole ring is typically deshielded, appearing around δ 165-170 ppm.
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¹⁹F NMR: A single signal is expected for the fluorine atom.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 229.
Synthesis Methodologies
The synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole is most efficiently achieved through the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde. This approach is versatile, high-yielding, and can be adapted using various catalytic systems to optimize for reaction time, cost, and environmental impact.[14][15]
Primary Synthetic Route: Condensation Reaction
The core mechanism involves three key steps:
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Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a carbinolamine intermediate which then dehydrates to yield a Schiff base (imine).
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Intramolecular Cyclization: The thiol group attacks the imine carbon in an intramolecular fashion, leading to the formation of a non-aromatic 2,3-dihydro-1,3-benzothiazole intermediate.
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Oxidation: The dihydrobenzothiazole intermediate is oxidized to the final aromatic 2-(4-fluorophenyl)-1,3-benzothiazole product. The choice of catalyst often dictates the nature of the oxidant.
Caption: General mechanism for the synthesis of 2-arylbenzothiazoles.
This method utilizes a simple and environmentally benign catalytic system at room temperature.[14][15] The choice of hydrogen peroxide (H₂O₂) as the oxidant is advantageous as its only byproduct is water. Hydrochloric acid (HCl) acts as a catalyst for the condensation step.
Step-by-Step Protocol:
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In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in ethanol.
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To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[15]
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Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 2-(4-fluorophenyl)-1,3-benzothiazole.
Molecular iodine serves as a mild, efficient, and readily available oxidant for this transformation.[16] This method avoids the use of harsh metal-based oxidants.
Step-by-Step Protocol:
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Combine 2-aminothiophenol (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and iodine (0.5 mmol, 50 mol%) in dimethylformamide (DMF).[16]
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Heat the reaction mixture to 100 °C and stir until the starting materials are consumed, as indicated by TLC analysis.
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After cooling to room temperature, pour the reaction mixture into water.
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Add a solution of sodium thiosulfate to quench any remaining iodine.
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Collect the precipitated solid by filtration or extract the aqueous layer with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
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Purify the residue via column chromatography to yield the final product.
This protocol leverages the benefits of microwave irradiation for rapid, uniform heating and L-proline as an effective, non-toxic organocatalyst.[17] The solvent-free condition makes it an excellent green chemistry alternative.
Step-by-Step Protocol:
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In a microwave-safe vessel, thoroughly mix 2-aminothiophenol (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and L-proline (typically 10-20 mol%).
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Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).
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Monitor the reaction by TLC.
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After completion, dissolve the cooled reaction mixture in an organic solvent like dichloromethane.
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Wash the solution with water to remove the L-proline catalyst.
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Dry the organic phase, concentrate it, and purify the product by column chromatography.
Alternative Synthetic Routes: The Jacobson Synthesis
An alternative, classic method for forming the benzothiazole ring is the Jacobson synthesis.[18][19] This involves the oxidative cyclization of an N-arylthioamide (a thiobenzanilide) using an oxidant like potassium ferricyanide in a basic medium.[18] While robust, this method requires the prior synthesis of the thiobenzanilide precursor and can sometimes lead to mixtures of regioisomers if the aniline ring has multiple unsubstituted positions ortho to the amide nitrogen.[19]
Comparative Analysis of Synthesis Methods
The choice of synthetic protocol depends on available equipment, desired reaction time, and environmental considerations.
| Method | Catalyst / Reagent | Solvent | Temperature | Typical Time | Key Advantage |
| H₂O₂/HCl | H₂O₂ (oxidant), HCl (cat.) | Ethanol | Room Temp. | ~1 hour | Green (water byproduct), mild conditions[14][15] |
| Iodine-Promoted | I₂ (oxidant) | DMF | 100 °C | 1-3 hours | Mild, non-metallic oxidant, good yields[16] |
| Microwave/L-Proline | L-Proline (organocat.) | Solvent-Free | 100-120 °C | 5-15 min | Extremely fast, solvent-free, green[17] |
| Jacobson | K₃[Fe(CN)₆] | Ethanol/Water | Room Temp. | >24 hours | Classic method, useful for specific precursors[18] |
Experimental Workflow and Characterization
A typical experimental workflow for the synthesis and purification of 2-(4-fluorophenyl)-1,3-benzothiazole is outlined below.
Caption: Standard laboratory workflow for synthesis and characterization.
Purification is most commonly achieved using silica gel column chromatography. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The final product's identity and purity are confirmed by comparing its spectroscopic data (NMR, MS) with expected values and ensuring a single spot on TLC or a single peak in HPLC.
Conclusion and Future Outlook
2-(4-Fluorophenyl)-1,3-benzothiazole is a valuable heterocyclic compound with established importance in the development of diagnostic tools for Alzheimer's disease and as a core structure in the design of novel anticancer agents. Its synthesis is well-established, primarily through the robust condensation of 2-aminothiophenol and 4-fluorobenzaldehyde. Modern advancements have introduced rapid, efficient, and environmentally friendly protocols using microwave assistance and green catalysts, making this compound readily accessible for further research. Future work will likely focus on the elaboration of this scaffold to create more potent and selective biological probes and therapeutic candidates, leveraging its favorable properties for drug development.
References
- Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. PubMed.
- Yang, Z., et al. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. Journal of Organic Chemistry, 77, 7086-7091.
- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.
- Abdel-Wahab, B. F., et al. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.
- Various Authors. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Serdons, K., et al. (2009). Synthesis of 2-(4'-fluorophenyl)-1,3-benzothiazole (2). ResearchGate.
- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.
- Sethiya, A., et al. (2022). Mechanistic pathway of synthesis of 2-arylbenzothiazole using CuCl/MgSO4 as catalyst. ResearchGate.
- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed.
- Various Authors. (n.d.). Benzothiazole Synthesis & Cyclization Review. Studylib.
- PubChem. (n.d.). 2-(4-Fluorophenyl)-6-methyl-1,3-benzothiazole. PubChem.
- Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ResearchGate.
- Various Authors. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Wang, M. R., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.
- Various Authors. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Wikipedia. (n.d.). Benzothiazole. Wikipedia.
- Various Authors. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI.
- Li, Y., et al. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters.
- Guo, H. Y., et al. (2009). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Chinese Chemical Letters, 20, 1408-1410.
- Various Authors. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Supporting Information for Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. (2014). Royal Society of Chemistry.
- Various Authors. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central.
- Arslan, H., & Algul, O. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 6. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole - Wikipedia [en.wikipedia.org]
- 10. 2-(4-Fluorophenyl)-6-methyl-1,3-benzothiazole | C14H10FNS | CID 25233596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 16. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 17. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 18. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. studylib.net [studylib.net]
